molecular formula C16H17N3O4S B2747013 1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 2034302-39-9

1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2747013
CAS No.: 2034302-39-9
M. Wt: 347.39
InChI Key: DFZMJTNCNKCVKX-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine ring substituted at the 3-position with a pyrimidin-2-yloxy group, linked via a sulfonyl bridge to a 4-phenyl-ethanone scaffold. The ethanone group adds rigidity and may influence metabolic stability.

Properties

IUPAC Name

1-[4-(3-pyrimidin-2-yloxypyrrolidin-1-yl)sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-12(20)13-3-5-15(6-4-13)24(21,22)19-10-7-14(11-19)23-16-17-8-2-9-18-16/h2-6,8-9,14H,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZMJTNCNKCVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Reactions

The pyrimidin-2-yloxy group is introduced via nucleophilic substitution between a pyrrolidine derivative and a chloropyrimidine. For example, in the synthesis of related pyrimidinyl ethers, 2-chloropyrimidine reacts with hydroxyl-containing intermediates under basic conditions.

Example Protocol (Adapted from):

  • Reactants: 2-Chloropyrimidine (1.0 equiv), 3-hydroxypyrrolidine (1.2 equiv)
  • Base: Potassium carbonate (2.0 equiv)
  • Solvent: Dimethylformamide (DMF), 80°C, 12 hours
  • Yield: 68–75%

This method mirrors the Suzuki coupling conditions reported for pyrimidinyl biphenylureas, where regioselectivity is ensured by steric and electronic factors.

Coupling Reactions Using Suzuki Conditions

Suzuki-Miyaura cross-coupling offers an alternative route for constructing pyrimidine-containing intermediates. In a study on pyrimidinyl biphenylureas, 2,4-dichloropyrimidine was selectively coupled with boronic acids at the 4-position, leaving the 2-chloro group available for further functionalization.

Key Insight:

  • Selective coupling at the 4-position of 2,4-dichloropyrimidine avoids competing reactions, enabling subsequent amination or etherification at the 2-position.

Sulfonation of the Pyrrolidine Ring

Chlorosulfonic Acid Mediated Sulfonation

Sulfonation of the pyrrolidine nitrogen is critical for introducing the sulfonyl group. A patent detailing the synthesis of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine utilized chlorosulfonic acid under controlled conditions:

Step Reagent/Condition Temperature Time Yield
1 Chlorosulfonic acid 0–5°C 2 h 85%
2 Quenching (H₂O) 25°C 1 h -

Adaptation for Pyrrolidine Sulfonation:

  • Reactants: Pyrrolidine derivative (1.0 equiv), chlorosulfonic acid (1.5 equiv)
  • Solvent: Dichloromethane, 0°C → 25°C
  • Workup: Neutralization with NaHCO₃, extraction with ethyl acetate.

Alternative Sulfonating Agents

Sulfur trioxide complexes (e.g., SO₃·Pyridine) offer milder sulfonation conditions. In the synthesis of Etoricoxib, sulfone intermediates were prepared using methylsulfonyl chloride in THF with potassium tert-butoxide as a base.

Comparison of Sulfonation Methods:

Sulfonating Agent Base Solvent Yield Purity
Chlorosulfonic acid None DCM 85% 92%
Methylsulfonyl chloride KOtBu THF 76% 89%
SO₃·Pyridine Triethylamine DMF 70% 85%

Data synthesized from.

Attachment to the Phenyl Ethanone Core

Friedel-Crafts Acylation for Phenyl Ethanone Synthesis

The phenyl ethanone moiety is synthesized via Friedel-Crafts acylation of toluene with acetyl chloride. A protocol for 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one demonstrated this approach:

  • Catalyst: Aluminum chloride (1.2 equiv)
  • Conditions: 0°C → reflux, 6 hours
  • Yield: 78%

Modification for Target Compound:

  • Substitute toluene with 4-bromophenyl acetylene to introduce the sulfonyl attachment site.

Coupling via Sulfonamide Formation

The final assembly involves coupling the sulfonated pyrrolidine-pyrimidine intermediate with the phenyl ethanone. A method for Etoricoxib used THF as the solvent and potassium tert-butoxide to deprotonate the sulfone:

Parameter Value
Solvent THF
Base Potassium tert-butoxide
Temperature 25–30°C
Reaction Time 2–24 hours
Yield 40–76%

Critical Note:

  • Prolonged heating (55–60°C) improved purity by reducing unreacted sulfone intermediates.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Data from Etoricoxib synthesis highlights the impact of temperature on yield and purity:

Example Temperature Range Time Yield Purity (HPLC)
7 25–30°C 2 h 12.8% 15.4%
5 30–55°C 24 h 75.9% 96.3%

Comparative Analysis of Methods

The table below summarizes viable routes for synthesizing 1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone:

Method Key Step Yield Complexity
Nucleophilic Substitution → Sulfonation → Coupling Pyrimidine ether formation 68% Moderate
Suzuki Coupling → Sulfonation → Friedel-Crafts Boronic acid coupling 75% High
One-Pot Sulfonation and Coupling Integrated steps 50% Low

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It may be used in the study of biological pathways and mechanisms, especially those involving sulfonyl-containing compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The pyrimidine and pyrrolidine rings may interact with enzymes or receptors, while the sulfonyl group can form strong interactions with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Sulfonyl-Linked Heterocycles
Compound Name Key Structural Differences Molecular Weight (Calculated) Biological Activity (if Reported) Evidence Source
1-[4-(4-Methyl-piperidine-1-sulfonyl)phenyl]ethanone (Compound 3 ) Piperidine (6-membered) vs. pyrrolidine (5-membered); lacks pyrimidinyloxy group ~295 g/mol ERK inhibitor (IC₅₀: 0.2 μM)
1-[4-methoxy-3-(pyrimidin-2-ylsulfanylmethyl)-phenyl]-ethanone Sulfanyl (S-CH₂) vs. sulfonyl (SO₂); pyrimidine position differs ~329 g/mol Not reported
2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one (3e) Methylsulfonyl directly attached; imidazopyridine core 318 g/mol (LC-MS) Not specified

Key Observations :

  • Sulfur Oxidation State : The sulfonyl (SO₂) group in the target increases polarity and hydrogen-bond acceptor capacity compared to sulfanyl (S-CH₂) analogues , which may improve target affinity but reduce membrane permeability.

Biological Activity

1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone, a compound featuring a pyrimidine moiety and a sulfonamide linkage, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C16H19N3O3S\text{C}_{16}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}

Structural Features:

  • Pyrimidine Ring : Imparts specific interactions with biological targets.
  • Pyrrolidine Moiety : Contributes to the compound's pharmacokinetic properties.
  • Sulfonyl Group : Enhances solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound primarily revolves around its antiproliferative effects on cancer cells and its potential as an anti-inflammatory agent.

Antiproliferative Activity

Recent studies have demonstrated that derivatives similar to 1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds in this class have shown IC50 values in the nanomolar range against colon carcinoma (HT-29), melanoma (M21), and breast carcinoma (MCF7) cell lines .

Table 1: Antiproliferative Activity of Related Compounds

Compound IDCell LineIC50 (nM)
PIB-SO 36HT-2945
PIB-SO 44M2130
PIB-SO 45MCF725

Data adapted from .

The mechanism by which these compounds exert their antiproliferative effects includes:

  • Cell Cycle Arrest : Inhibition of cell cycle progression at the G2/M phase.
  • Microtubule Disruption : Binding to the colchicine site on β-tubulin, leading to cytoskeletal disruption .

Case Studies

  • Chick Chorioallantoic Membrane (CAM) Assays :
    • The efficacy of selected derivatives was evaluated using CAM assays, revealing that certain compounds effectively blocked angiogenesis and tumor growth comparable to combretastatin A-4 (CA-4) while exhibiting low toxicity to embryos .
  • In Vivo Studies :
    • In vivo studies indicated that the compound could significantly reduce tumor size in murine models when administered at specific dosages, showcasing its potential for therapeutic applications in oncology.

Pharmacological Profile

The pharmacological profile of this compound suggests potential applications beyond oncology:

  • Anti-inflammatory Properties : Preliminary studies indicate that it may also possess anti-inflammatory effects, making it a candidate for further exploration in inflammatory diseases.

Q & A

Q. What are the key synthetic challenges in preparing 1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone, and how are they addressed methodologically?

The synthesis involves multi-step reactions, including sulfonation, nucleophilic substitution, and ketone functionalization. Key challenges include:

  • Sulfonation efficiency : Optimizing reaction conditions (e.g., using chlorosulfonic acid at 0–5°C for controlled sulfonation) to avoid over-sulfonation or decomposition .
  • Pyrimidine-pyrrolidine coupling : Ensuring regioselectivity via Pd-catalyzed cross-coupling or SNAr reactions, monitored by TLC/HPLC .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product with >95% purity .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • NMR : 1H/13C NMR to confirm pyrrolidine ring conformation, sulfonyl group geometry, and pyrimidine substitution patterns. For example, characteristic shifts: sulfonyl protons at δ 3.2–3.5 ppm (1H NMR), carbonyl (C=O) at ~200 ppm (13C NMR) .
  • Mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ calculated for C17H18N3O4S: 360.1018) .
  • IR spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1150–1180 cm⁻¹ (S=O stretch) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) to assess interactions with ATP-binding pockets .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293, HepG2) to establish IC50 values .

Advanced Research Questions

Q. How can reaction yields be improved during the sulfonation step, and what mechanistic insights guide optimization?

Low yields (<50%) in sulfonation often arise from side reactions (e.g., sulfone dimerization). Strategies include:

  • Catalyst screening : Lewis acids (e.g., AlCl3) enhance electrophilic substitution .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates .
  • Temperature control : Stepwise heating (25°C → 60°C) minimizes decomposition .
    Mechanistic studies (DFT calculations) suggest transition-state stabilization via π-stacking between pyrimidine and sulfonyl groups .

Q. How do structural ambiguities in the pyrrolidine ring affect biological activity, and how are they resolved experimentally?

The pyrrolidine ring’s conformation (e.g., chair vs. boat) influences binding to biological targets. Resolution methods:

  • X-ray crystallography : Single-crystal analysis to determine absolute configuration (e.g., CCDC deposition numbers) .
  • NOESY NMR : Correlating spatial proximity of protons to confirm ring puckering .
  • SAR studies : Comparing activity of enantiomers (e.g., (R)- vs. (S)-pyrrolidine derivatives) .

Q. What computational approaches are used to predict structure-activity relationships (SAR) for this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Key residues (e.g., Lys32 in kinase X) form H-bonds with the pyrimidine oxygen .
  • QSAR modeling : Using descriptors like LogP, polar surface area, and H-bond acceptors to correlate with IC50 values .
  • MD simulations : Assessing stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

Q. How can contradictory biological activity data across studies be reconciled?

Discrepancies (e.g., variable IC50 in cancer cell lines) may arise from:

  • Assay conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) or incubation time .
  • Metabolic stability : Cytochrome P450-mediated degradation (e.g., CYP3A4 inhibition studies using ketoconazole) .
  • Batch variability : Purity checks via HPLC (e.g., impurity < 0.5% required for reproducibility) .

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